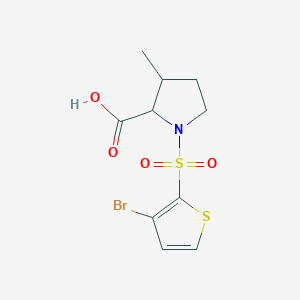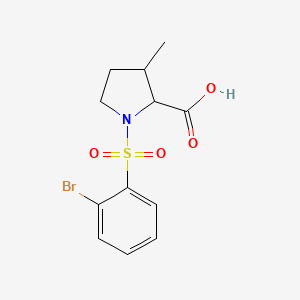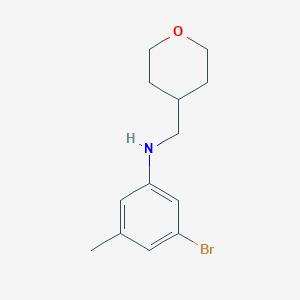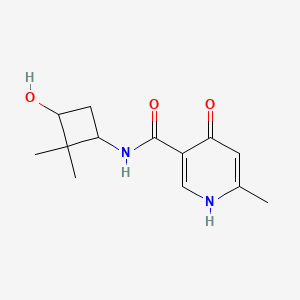
1-(3-Bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid, commonly known as BTPMC, is a novel chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), a tumor-associated protein that is overexpressed in many types of cancer.
Mécanisme D'action
BTPMC works by binding to the active site of CA IX and inhibiting its activity. CA IX is involved in the regulation of pH in cancer cells, which is important for their survival and proliferation. Inhibition of CA IX leads to a decrease in intracellular pH, which can cause apoptosis and reduce tumor growth.
Biochemical and Physiological Effects:
BTPMC has been shown to have a selective inhibitory effect on CA IX, with little or no effect on other carbonic anhydrase isoforms. This selectivity is important for reducing potential side effects of the drug. BTPMC has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats.
Avantages Et Limitations Des Expériences En Laboratoire
BTPMC has several advantages for lab experiments, including its selectivity for CA IX and good pharmacokinetic properties. However, its synthesis method has a relatively low yield, which can make it difficult to obtain large quantities of the compound for experiments. Additionally, BTPMC has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Orientations Futures
There are several potential future directions for the study of BTPMC. One area of research could be to investigate its efficacy in combination with other anticancer agents. Another area of research could be to explore its potential as a diagnostic tool for imaging CA IX expression in tumors. Additionally, further studies are needed to determine the safety and efficacy of BTPMC in humans, which could lead to the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of BTPMC involves the reaction of 3-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylpyrrolidine in the presence of triethylamine to yield BTPMC. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
BTPMC has been extensively studied for its potential as an anticancer agent. CA IX is overexpressed in many types of cancer, including breast, lung, and renal cell carcinoma. Inhibition of CA IX has been shown to reduce tumor growth and metastasis. BTPMC has been shown to be a potent inhibitor of CA IX, with an IC50 value of 0.41 μM.
Propriétés
IUPAC Name |
1-(3-bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S2/c1-6-2-4-12(8(6)9(13)14)18(15,16)10-7(11)3-5-17-10/h3,5-6,8H,2,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOOUHYPCGUSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)



![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)

![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)
![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)
![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)